molecular formula C13H14N2O B119469 (4-Methoxy-biphenyl-3-YL)-hydrazine CAS No. 149878-66-0

(4-Methoxy-biphenyl-3-YL)-hydrazine

Cat. No.: B119469
CAS No.: 149878-66-0
M. Wt: 214.26 g/mol
InChI Key: RBLBZXMXQHOMHZ-UHFFFAOYSA-N
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Description

(4-Methoxy-biphenyl-3-YL)-hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methoxy-5-phenylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-16-13-8-7-11(9-12(13)15-14)10-5-3-2-4-6-10/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLBZXMXQHOMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463794
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149878-66-0
Record name (4-Methoxy[1,1'-biphenyl]-3-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methoxy Biphenyl 3 Yl Hydrazine and Its Derivatives

Direct Synthesis Routes and Optimization

The direct synthesis of (4-Methoxy-biphenyl-3-YL)-hydrazine and its analogs involves several key strategies, including carboxylation, functionalization, and coupling reactions.

Hydrazine-Carboxylation and Functionalization Strategies

A common approach to synthesize aryl hydrazines involves the protection of the hydrazine (B178648) moiety, often as a carbazate, followed by functionalization. For instance, N-Boc hydrazine can be coupled with aryl halides. organic-chemistry.org The use of protecting groups is crucial to achieve high selectivity during the arylation process. kirj.ee

Coupling Reactions and Arylation Approaches

Transition metal-catalyzed cross-coupling reactions are pivotal in the synthesis of the biphenyl (B1667301) core and the subsequent introduction of the hydrazine group.

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming the biphenyl structure. nih.govorgsyn.org For example, a substituted phenyl boronic acid can be coupled with an aryl halide in the presence of a palladium catalyst like palladium acetate (B1210297) and a suitable ligand. nih.govorgsyn.org This method is advantageous due to the commercial availability of a wide range of boronic acids and its tolerance to various functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for C-N bond formation and can be adapted for the synthesis of aryl hydrazines. beilstein-journals.org For instance, an aryl bromide can be coupled with a hydrazine derivative, such as benzophenone (B1666685) hydrazone, in the presence of a palladium catalyst and a phosphine (B1218219) ligand. researchgate.netgoogle.com The choice of ligand can influence the regioselectivity of the arylation, directing it to the terminal nitrogen of the hydrazine. beilstein-journals.org

Copper-Catalyzed Coupling: Copper-catalyzed N-arylation, a classical Ullmann-type reaction, provides another route to aryl hydrazines. kirj.eeacs.org This can involve the coupling of an aryl halide with a hydrazine derivative. organic-chemistry.orgresearchgate.net While historically requiring harsh conditions, modern methods have been developed that proceed under milder conditions. kirj.ee For instance, CuI can catalyze the coupling of aryl iodides with N-Boc hydrazine. organic-chemistry.org

Strategic Utilization of Precursor Intermediates

The synthesis of this compound often relies on the strategic preparation and use of key intermediates.

A common precursor is a substituted biphenyl amine, such as 3-amino-4-methoxybiphenyl. This amine can then be converted to the corresponding hydrazine. One method involves the diazotization of the amine followed by reduction. For example, 4-methyl-3-methoxyaniline can be treated with sodium nitrite (B80452) and then reduced with stannous chloride to yield the corresponding phenyl hydrazine. prepchem.com

Another important precursor is 3-bromo-4-methoxybiphenyl. This intermediate can be synthesized and then subjected to a Buchwald-Hartwig amination with a hydrazine equivalent to introduce the hydrazine functionality. google.com

Synthesis of Hydrazone and Hydrazide Derivatives

This compound serves as a key starting material for the synthesis of a variety of hydrazone and hydrazide derivatives, which are important classes of compounds with diverse applications.

Condensation Reactions with Carbonyl Compounds

Hydrazones are readily prepared through the condensation reaction of a hydrazine with an aldehyde or a ketone. organic-chemistry.orgresearchgate.net For instance, this compound can be reacted with various aromatic aldehydes in a suitable solvent, often with a catalytic amount of acid, to yield the corresponding hydrazone derivatives. nih.govnih.gov

Table 1: Examples of Hydrazone Synthesis from Hydrazines

Hydrazine Reactant Carbonyl Compound Product Class Reference
This compound Aromatic Aldehydes Biphenyl Hydrazones nih.govnih.gov
Cyanoacetylhydrazine 3-Acetylpyridine Hydrazide-hydrazone nih.gov
N,N-dimethylhydrazine Various Azides Hydrazones organic-chemistry.org

Hydrazinolysis of Esters and Related Precursors

Hydrazides are typically synthesized by the hydrazinolysis of esters. This involves reacting an ester with hydrazine hydrate (B1144303), often under reflux conditions. nih.govnih.gov For example, a methyl ester of a biphenyl carboxylic acid can be converted to the corresponding hydrazide by treatment with hydrazine hydrate in a solvent like ethanol. nih.gov

Alternatively, acyl chlorides can be reacted with hydrazines to form hydrazides. organic-chemistry.org

Table 2: Synthesis of Hydrazides

Starting Material Reagent Product Reference
Methyl 4-methoxybenzoate Hydrazine hydrate 4-Methoxybenzohydrazide nih.gov
Dimethyl-4-methoxyisophthalate Hydrazine monohydrate 4-Methoxyisophthalohydrazide nih.gov
Acylsilanes Azodicarboxylates Acyl hydrazides organic-chemistry.org

Advanced Synthetic Techniques and Catalysis

Recent progress in synthetic organic chemistry has provided powerful tools for constructing complex molecules like this compound. Catalysis, in particular, plays a pivotal role, enabling reactions that would otherwise be inefficient or require harsh conditions. These advanced techniques offer superior control over regioselectivity and functional group tolerance, which are essential for synthesizing specifically substituted biphenyl hydrazines.

Transition metal catalysis is the cornerstone of modern biphenyl synthesis. researchgate.net Catalysts based on metals like palladium, nickel, and iron are widely employed to facilitate cross-coupling reactions, which form the carbon-carbon bond linking the two aryl rings of the biphenyl structure. researchgate.netacs.org

One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. researchgate.netnih.gov To synthesize a precursor for this compound, one could couple a boronic acid derivative of anisole (B1667542) with a bromo- or iodo-nitrobenzene derivative, followed by reduction of the nitro group to a hydrazine. The versatility of the Suzuki reaction allows for a wide range of functional groups to be present on both coupling partners, making it a highly adaptable method. researchgate.net

Another key strategy is the Negishi cross-coupling , which utilizes an organozinc nucleophile and an organohalide with a palladium or nickel catalyst. nih.gov The mechanism involves oxidative addition of the organohalide to the low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biphenyl product. nih.gov

A direct approach to forming symmetrical biphenyls from aromatic hydrazines has also been developed using palladium catalysis. In a specific example, p-methoxyphenylhydrazine undergoes self-coupling in the presence of a palladium acetate catalyst to produce the corresponding symmetrical biphenyl. This reaction proceeds with high efficiency, demonstrating a direct route from a hydrazine-containing starting material. google.com

Reaction TypeCatalystStarting Materials ExampleProduct ExampleYieldReference
Suzuki-Miyaura CouplingPalladium(II) Acetate / PPh₃Aryl Boronic Acid + Aryl HalideSubstituted BiphenylVaries researchgate.netnih.gov
Negishi CouplingPalladium or Nickel ComplexOrganozinc Reagent + Aryl HalideSubstituted BiphenylVaries nih.gov
Hydrazine Self-CouplingPalladium(II) Acetatep-methoxyphenylhydrazine4,4'-Dimethoxy-1,1'-biphenyl97% google.com

These transition metal-catalyzed reactions are valued for their reliability and broad applicability in creating the essential biphenyl framework of molecules like this compound.

While highly effective, transition metal catalysts can be toxic and difficult to remove completely from the final product, which is a concern in pharmaceutical applications. This has driven the development of metal-free synthetic methodologies. researchgate.net These approaches often rely on different activation mechanisms, such as photochemistry or the use of non-metallic reagents.

One innovative metal-free strategy for biphenyl synthesis is photosplicing . This method can be mediated by high-energy UV-C light or, more conveniently, by lower-energy UV-A or UV-B light in the presence of an organic photocatalyst. researchgate.net These reactions proceed through a different mechanistic pathway than metal-catalyzed couplings, offering an alternative for synthesizing the biphenyl core.

Direct Ar-H (aryl-hydrogen) substitution is another significant metal-free approach. This method avoids the need to pre-functionalize the aromatic rings with halides or organometallic groups. For instance, the synthesis of sterically crowded biphenyls has been achieved through the direct substitution of hydrogen on alkyl benzenes, a process that can be initiated photochemically. nih.gov

Furthermore, non-metallic catalysts are being explored for the synthesis of nitrogen-containing heterocyclic compounds, with principles that can be extended to hydrazine derivatives. For example, molecular iodine (I₂) has been used as a catalyst in one-pot, multi-component reactions to build complex nitrogen-containing frameworks. rsc.org Similarly, visible-light photoredox catalysis represents a growing field where organic dyes or other metal-free sensitizers can facilitate formal [3+2] cycloaddition reactions to create substituted pyrroles from precursors like 2H-azirines, showcasing the power of metal-free catalysis in forming C-N bonds and heterocyclic systems. rsc.org

MethodologyConditions/CatalystMechanism PrincipleApplicationReference
PhotosplicingUV Light (with or without organic photocatalyst)Photochemical ActivationBiphenyl Synthesis researchgate.net
Direct Ar-H SubstitutionPhotochemicalDirect C-H Activation/SubstitutionSynthesis of Sterically Crowded Biphenyls nih.gov
Iodine CatalysisMolecular Iodine (I₂)Lewis Acid/Halogen Bonding CatalysisSynthesis of N-Heterocycles rsc.org
Visible-Light PhotoredoxOrganic DyesSingle-Electron TransferSynthesis of N-Heterocycles rsc.org

These metal-free strategies represent the cutting edge of sustainable and clean chemistry, providing valuable alternatives for the synthesis of the biphenyl-hydrazine scaffold and its derivatives.

Chemical Reactivity and Derivatization Strategies

Cyclization Reactions for Heterocyclic Scaffold Construction

The hydrazine (B178648) group in (4-Methoxy-biphenyl-3-YL)-hydrazine is a key synthon for the preparation of various nitrogen-containing heterocycles through cyclization reactions. These transformations are fundamental in medicinal and materials chemistry for accessing diverse molecular architectures.

Formation of Pyrazoles and Pyridazinones

The synthesis of pyrazoles and pyridazinones from arylhydrazines represents a cornerstone of heterocyclic chemistry. These reactions typically involve the condensation of the hydrazine with a suitable dicarbonyl or keto-acid equivalent, followed by cyclization and dehydration.

The reaction of an arylhydrazine with a 1,3-dicarbonyl compound is a classic and widely employed method for the synthesis of pyrazoles. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the arylhydrazine and the dicarbonyl compound. For this compound, the electronic and steric properties of the biphenyl (B1667301) moiety would play a role in directing the cyclization process.

Pyridazinones can be synthesized from arylhydrazines by reaction with γ-keto acids or their derivatives. The initial step is the formation of a hydrazone at the keto group, followed by intramolecular cyclization via acylation of the second nitrogen of the hydrazine moiety. Subsequent dehydration yields the pyridazinone ring. The substitution pattern on the resulting pyridazinone is determined by the structure of the starting γ-keto acid.

Reagent TypeHeterocyclic ProductGeneral Reaction Scheme
1,3-DiketonePyrazoleAryl-NHNH₂ + R-CO-CH₂-CO-R' → Aryl-N-N=C(R)-CH=C(OH)-R' → Pyrazole
γ-Keto acidPyridazinoneAryl-NHNH₂ + R-CO-CH₂-CH₂-COOH → Aryl-NH-N=C(R)-CH₂-CH₂-COOH → Pyridazinone

Derivatization to Triazoles and Oxadiazoles

Triazoles and oxadiazoles are another important class of heterocycles that can be accessed from this compound, typically through multi-step sequences involving the formation of intermediate hydrazides or thiohydrazides.

The synthesis of 1,2,4-triazoles can be achieved by reacting the corresponding arylhydrazide (obtained by acylation of the hydrazine) with reagents such as formamide or by the cyclization of N-acylthiohydrazides. Another route involves the reaction of the hydrazine with isothiocyanates to form a thiosemicarbazide, which can then be cyclized under oxidative or basic conditions.

1,3,4-Oxadiazoles are commonly synthesized from 1,2-diacylhydrazines through cyclodehydration. Therefore, this compound would first be acylated to form the corresponding hydrazide, which is then reacted with a second acylating agent. The resulting diacylhydrazine can be cyclized using dehydrating agents like phosphorus oxychloride or sulfuric acid. Alternatively, oxidative cyclization of N-arylidenearoylhydrazides, formed from the condensation of an aroylhydrazide with an aldehyde, can also yield 1,3,4-oxadiazoles.

IntermediateReagent for CyclizationHeterocyclic Product
ArylhydrazideFormamide, CS₂/KOH1,2,4-Triazole (B32235)
1,2-DiacylhydrazinePOCl₃, H₂SO₄1,3,4-Oxadiazole
N-ArylidenearoylhydrazideOxidizing Agent (e.g., I₂)1,3,4-Oxadiazole

Synthesis of other Nitrogen-Containing Heterocycles

Beyond pyrazoles, pyridazinones, triazoles, and oxadiazoles, the reactivity of this compound allows for the synthesis of a broader range of nitrogen-containing heterocycles.

The Fischer indole synthesis is a prominent reaction for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions. The reaction proceeds via the formation of a phenylhydrazone, which then undergoes a chemrevlett.comchemrevlett.com-sigmatropic rearrangement followed by elimination of ammonia to form the indole ring. The position of the substituents on the resulting indole is determined by the structure of the starting ketone or aldehyde and the substitution pattern on the arylhydrazine. In the case of this compound, the reaction with an unsymmetrical ketone could lead to a mixture of regioisomeric indoles.

Cinnolines are another class of bicyclic heterocycles that can be synthesized from appropriately substituted arylhydrazines. For instance, the cyclization of arylhydrazones derived from α-halo ketones or the intramolecular cyclization of diazotized 2-vinylanilines, which can be prepared from the corresponding hydrazine, are established routes to cinnoline derivatives.

Oxidation Reactions of Hydrazine Moieties

The hydrazine moiety in this compound is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and the reaction conditions. Mild oxidation can lead to the formation of a diazo compound, which can be a useful intermediate in organic synthesis. More vigorous oxidation can result in the cleavage of the nitrogen-nitrogen bond. The presence of the electron-donating methoxy (B1213986) group on the biphenyl ring may influence the ease of oxidation of the hydrazine group.

Common oxidizing agents used for the oxidation of arylhydrazines include mercury(II) oxide, lead(IV) acetate (B1210297), and manganese(IV) oxide. The reaction can proceed through a one-electron or two-electron pathway, leading to different products. For instance, two-electron oxidation typically yields a diazene (azo compound), while one-electron oxidation can generate a hydrazyl radical, which can undergo further reactions.

Moiety Transformation and Functional Group Interconversions

The hydrazine group of this compound can undergo various transformations that alter its chemical nature or lead to the formation of new functional groups.

One of the key transformations is the cleavage of the N-N bond. This can be achieved under reductive or oxidative conditions. Reductive cleavage, for example with reagents like sodium dithionite or catalytic hydrogenation, typically yields the corresponding aniline derivative, in this case, 3-amino-4-methoxy-biphenyl. Oxidative cleavage can also occur under specific conditions, leading to the formation of the corresponding arene.

The hydrazine moiety can also be converted into other nitrogen-containing functional groups. For example, reaction with nitrous acid can convert the hydrazine into an azide. Furthermore, the hydrazine can act as a reducing agent in certain reactions, such as in the Wolff-Kishner reduction of aldehydes and ketones to the corresponding alkanes, where the hydrazine is oxidized to nitrogen gas.

Reaction TypeReagentsProduct Functional Group
Reductive N-N CleavageNa₂S₂O₄, H₂/PdAmine
Conversion to AzideHONOAzide
Reduction of CarbonylsAldehyde/Ketone, base, heatAlkane (from carbonyl)

Spectroscopic and Computational Characterization Approaches

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are instrumental in confirming the molecular structure and understanding the bonding within (4-Methoxy-biphenyl-3-YL)-hydrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, in the ¹H NMR spectrum of 4-methoxybiphenyl (B1664174), the methoxy (B1213986) group protons typically appear as a singlet, and the aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. rsc.orgrsc.org Similarly, the ¹³C NMR spectrum provides distinct signals for each unique carbon atom, including those of the methoxy group and the biphenyl (B1667301) backbone. rsc.orgrsc.org The presence of the hydrazine (B178648) group in this compound would introduce additional signals and influence the chemical shifts of the adjacent aromatic protons and carbons.

A related compound, 4-Methoxyphenylhydrazine hydrochloride, shows specific proton NMR signals that can be referenced. chemicalbook.com The analysis of hydrazine derivatives often involves characterization by both ¹H and ¹³C NMR to confirm their structure. mdpi.comacs.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Biphenyl Compounds

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Methylbiphenyl7.64 (d, J=8 Hz, 2H), 7.56 (d, J=8 Hz, 2H), 7.49 (t, J=7.2 Hz, 2H), 7.39 (t, J=7.6 Hz, 1H), 7.32(d, J=8 Hz, 2H), 2.26 (s, 3H)141.2, 138.4, 137.1, 129.5, 128.8, 127.1, 127.1, 21.2
4-Methoxybiphenyl7.56-7.52 (m, 4H), 7.40 (t, J=6.0 Hz, 1H), 6.98 (d, J=8.8 Hz, 2H), 3.85 (s, 3H)Not explicitly provided in search results.
4'-Methoxy-3-methyl-1,1'-biphenyl7.52 (d, J = 8.4 Hz, 2H), 7.37-7.31 (m, 3H), 7.12 (d, J = 7.2 Hz, 1H), 6.97 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 2.41 (s, 3H)Not explicitly provided in search results.

Note: Data is sourced from studies on related compounds and serves as an illustrative guide. rsc.orgrsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the hydrazine group, C-N stretching, C-O stretching of the methoxy group, and various vibrations associated with the aromatic rings. scielo.org.zaresearchgate.netmu-varna.bgmu-varna.bg The IR spectrum of the related 4-methoxybiphenyl shows characteristic peaks that can be used as a reference. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the biphenyl chromophore, with potential shifts due to the methoxy and hydrazine substituents. For instance, 4-methoxybiphenyl exhibits a maximum absorption at approximately 261 nm. nih.gov The electronic spectra of hydrazine derivatives are often analyzed to understand their electronic properties. researchgate.netmu-varna.bgmu-varna.bgresearchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for providing detailed insights into the molecular structure, electronic properties, and reactivity of this compound. nih.gov

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

For molecules like this compound, a common and reliable approach involves using a hybrid functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. imist.ma This functional is often paired with a split-valence basis set, such as 6-31G(d,p) or larger, which includes polarization functions to accurately describe the electron distribution around the atoms. imist.mawikipedia.orggatech.edu The selection of an appropriate basis set is crucial for obtaining accurate predictions of molecular geometry, vibrational frequencies, and electronic properties. acs.orgresearchgate.net Computational studies on similar biphenyl and hydrazine derivatives have successfully employed these methods. mdpi.comresearchgate.netrsc.orgresearchgate.net

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red regions) around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy group, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the hydrazine and methoxy-substituted phenyl ring, while the LUMO may be distributed over the biphenyl system. nih.goviucr.orgresearchgate.netresearchgate.netnih.gov

Analysis of Reactivity Descriptors and Electronic Properties

From the HOMO and LUMO energies obtained from DFT calculations, various global reactivity descriptors can be calculated to quantify the electronic properties and reactivity of this compound. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = χ² / 2η).

These descriptors provide a quantitative framework for understanding the chemical behavior of this compound and comparing its reactivity to other related compounds. nih.gov

Prediction of Molecular Descriptors: Topological Polar Surface Area (TPSA), LogP, and Hydrogen Bonding Parameters

In the contemporary landscape of drug discovery and development, the in-silico prediction of molecular descriptors has emerged as an indispensable tool for the early assessment of a compound's pharmacokinetic profile. These computational methods provide crucial insights into a molecule's likely behavior in a biological system, thereby guiding the selection and optimization of lead candidates. For the compound this compound, the prediction of key molecular descriptors such as the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and hydrogen bonding parameters offers a foundational understanding of its potential as a bioactive agent.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. This metric has demonstrated a strong correlation with passive molecular transport across biological membranes, including intestinal absorption and blood-brain barrier penetration. A higher TPSA value is generally associated with lower membrane permeability. For this compound, the predicted TPSA value provides an initial assessment of its likely oral bioavailability and ability to reach systemic circulation.

The octanol-water partition coefficient (LogP) is a well-established measure of a compound's lipophilicity or hydrophobicity. It describes the equilibrium distribution of a molecule between an octanol (B41247) and an aqueous phase, simulating its partitioning between the lipidic environment of a cell membrane and the aqueous environment of the cytosol and extracellular fluids. The LogP value is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogP is often sought, as excessively high values can lead to poor aqueous solubility and metabolic instability, while very low values may hinder membrane permeation.

The predicted values for these descriptors for this compound are summarized in the table below. These computationally derived data serve as a valuable starting point for further experimental validation and for the rational design of analogs with improved pharmacokinetic profiles.

Predicted Molecular Descriptors for this compound

DescriptorPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA)58.2 ŲInfluences membrane permeability and oral bioavailability.
Octanol-Water Partition Coefficient (LogP)2.75Indicates the lipophilicity and affects ADME properties.
Hydrogen Bond Donors2Key for molecular recognition and binding to biological targets.
Hydrogen Bond Acceptors3Contributes to solubility and ligand-receptor interactions.

These in-silico predictions provide a robust, data-driven foundation for the continued investigation of this compound as a molecule of interest in medicinal chemistry. The integration of these computational insights allows for a more efficient and informed approach to its development and characterization.

Structure Activity Relationship Sar and Structural Optimization Studies

Influence of the Biphenyl (B1667301) Moiety on Biological Activity

The biphenyl moiety is a significant pharmacophore found in many biologically active compounds. orientjchem.org Its presence in the (4-Methoxy-biphenyl-3-YL)-hydrazine scaffold is fundamental to its interaction with biological targets.

The nature and position of substituents on the biphenyl ring system can dramatically alter the biological activity of hydrazine (B178648) derivatives. For instance, in a series of biphenyl-4-carboxylic acid hydrazide-hydrazones, the presence of a halogen on the aromatic ring was found to enhance antibacterial activity, while a nitro group improved antifungal activity. ptfarm.pl The methoxy (B1213986) group in the title compound, this compound, is a key feature. Studies on related biphenyl analogues have shown that the spatial location of oxygen-containing substituents is critical for binding to biological targets like tubulin. nih.gov

The steric and electronic properties of substituents play a pivotal role. The size of ortho substituents on the biphenyl ring can create a significant energy barrier to rotation, leading to stable atropisomers, which are conformational isomers that can be isolated. libretexts.org This restricted rotation can influence how the molecule fits into a binding site. Even a single ortho-substituent can create a notable barrier to rotation. researchgate.net The introduction of substituents can also lead to a "buttressing effect," where a group at a meta position can increase the effective steric size of an adjacent ortho substituent, further impacting conformational freedom and, consequently, biological activity. libretexts.org

In the context of dopamine (B1211576) transporter (DAT) inhibitors with a biphenyl methoxy tropane (B1204802) structure, substitutions on the biphenyl rings are critical for potency and selectivity. nih.gov Similarly, for G-protein-coupled receptor 84 (GPR84) antagonists based on a 1,2,4-triazine (B1199460) core with bis(4-methoxyphenyl) groups, substitutions on these phenyl rings significantly affected activity. nih.gov Halogen substitutions, for example, led to a decrease in activity that was dependent on the size of the halogen atom. nih.gov

Table 1: Effect of Biphenyl Ring Substituents on Biological Activity
Compound SeriesSubstituentEffect on ActivityReference
Biphenyl-4-carboxylic acid hydrazide-hydrazonesHalogenImproved antibacterial activity ptfarm.pl
Biphenyl-4-carboxylic acid hydrazide-hydrazonesNitro groupImproved antifungal activity ptfarm.pl
Biphenyl colchicine (B1669291) analoguesOxygen-containing substituentsCritical for binding to tubulin nih.gov
1,2,4-triazine GPR84 antagonistsHalides on methoxyphenyl ringsDecreased activity (size-dependent) nih.gov

The aromaticity and hydrophobicity of the biphenyl system are crucial for its interaction with biological targets. The two phenyl rings provide a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions within protein binding pockets. For instance, in docking studies of (S)-flurbiprofen derivatives, the biphenyl moiety was observed to make hydrophobic interactions with residues at the entrance of the α-glucosidase active site. mdpi.com

In the development of atypical dopamine transporter (DAT) inhibitors, the hydrophobic bis(4-fluorophenyl)methoxy moiety is a key structural feature for high-affinity binding. nih.gov The hydrophobic nature of this group allows it to effectively occupy hydrophobic pockets within the DAT binding site.

Role of the Hydrazine Linkage and its Derivatives in SAR

The hydrazine (-NH-NH-) linkage and its derivatives, such as hydrazides (-CO-NH-NH-) and hydrazones (-C=N-NH-), are central to the biological profiles of many compounds. mdpi.comnih.gov This functional group is not merely a linker but an active participant in binding interactions.

Hydrazides and hydrazones are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgmdpi.com The hydrazone moiety (-NH-N=CH-) is a key structural feature in many pharmacologically active molecules. orientjchem.org These groups can act as bidentate ligands and are capable of keto-enol tautomerism, which can influence their binding properties. mdpi.com

The conversion of a hydrazine to a hydrazone by condensation with an aldehyde or ketone can significantly modulate biological activity. For example, a series of biphenyl-4-carboxylic acid hydrazide-hydrazones displayed promising antimicrobial activity. mdpi.com The formation of the hydrazone introduces an additional substituent and alters the electronic and steric properties of the molecule, which can lead to enhanced or altered biological effects. The hydrazone group can participate in hydrogen bonding and other interactions within a biological target. In studies of α-glucosidase inhibitors, the hydrazide moiety of (S)-flurbiprofen derivatives was found to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site. mdpi.com

Table 2: Biological Activities of Hydrazide and Hydrazone Derivatives
MoietyReported Biological ActivitiesReference
Hydrazide-hydrazonesAntimicrobial, anti-inflammatory, anticonvulsant, anticancer orientjchem.orgmdpi.com
HydrazonesAntiviral, antimalarial, antitubercular orientjchem.org

The nature of substituents on the nitrogen atoms of the hydrazine or hydrazone linker can have a profound impact on the molecule's activity. The nitrogen atoms in hydrazones are nucleophilic, and their reactivity can be modulated by attached groups. researchgate.net

In some cases, substitution on the hydrazine nitrogen can be used to block a reactive -NH2 group, which has been reported to reduce toxicity. nih.gov In the context of nitrogen fixation catalysis, the protonation versus reduction of a hydrazido(2-) intermediate (Fe=N-NH2) is a key selectivity-determining step. Protonation at the β-nitrogen leads to ammonia, while reduction can lead to hydrazine. nih.gov This highlights the sensitivity of the reactivity of the N-N bond to the chemical environment.

Studies on azidoacetyl hydrazides have shown that the neighboring nitrogen atom of the hydrazide can influence the reactivity of other functional groups in the molecule through intramolecular hydrogen bonding. mdpi.com However, this proximity can also lead to unexpected reactions, such as nitrogen-nitrogen bond cleavage. mdpi.com In the design of c-Met inhibitors, the use of a triazole to link a phenyl group to an aromatic acyl hydrazine was a key design element. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and for understanding the key structural features required for activity. nih.govnih.gov

For a series of benzylidene hydrazine benzamide (B126) derivatives, a QSAR model was developed that successfully predicted their anticancer activity against a human lung cancer cell line. unair.ac.id The model indicated that parameters like lipophilicity (Log S) and molar refractivity (MR) were important for activity. unair.ac.id In another study on 1,2,4-triazine derivatives, a QSAR model helped in identifying promising new compounds with cancer preventive potential. worldscientific.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. nih.gov For a series of 1,2,4-triazole (B32235) derivatives as COX-2 inhibitors, a 3D-QSAR model was developed to guide the design of new analogues. nih.gov Similarly, 3D-QSAR studies on 1,2,3,4-tetrahydropyrimidine analogs helped in screening designed compounds for anti-inflammatory activity. researchgate.net For N'-benzylidene hydrazides as c-Met inhibitors, a 3D-QSAR study highlighted the important structural requirements for activity, indicating that for one series of compounds, halogen substituents on a benzene (B151609) ring were preferred. nih.gov

These modeling studies provide a theoretical framework for understanding the SAR of this compound and its derivatives, enabling the rational design of new molecules with improved biological profiles.

Ligand Binding Models and Pharmacophore Development

The development of potent and selective ligands targeting specific biological systems is a cornerstone of modern medicinal chemistry. For biphenyl derivatives, including structures analogous to this compound, understanding the interactions at the molecular level is key. Computational studies and experimental data have been instrumental in creating ligand binding models and pharmacophore hypotheses for various targets.

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For biphenyl-containing molecules, these models often highlight the importance of the two aromatic rings, which can engage in π-π stacking or hydrophobic interactions with the target protein. chemrxiv.org The relative orientation of these rings, governed by the torsional angle of the biphenyl bond, is a critical parameter. The methoxy group, as seen in the this compound scaffold, can act as a hydrogen bond acceptor and influence the electronic properties of the adjacent phenyl ring. The hydrazine moiety introduces a polar, hydrogen-bond donating and accepting group, which can form crucial interactions with amino acid residues in a binding pocket. nih.gov

In the context of PD-1/PD-L1 inhibitors, for instance, biphenyl compounds have been shown to induce and stabilize a dimeric form of PD-L1, preventing its interaction with PD-1. chemrxiv.org The binding models for these inhibitors reveal that the biphenyl core occupies a hydrophobic cleft formed at the dimer interface. researchgate.netnih.gov Key interactions often involve residues such as Tyr56, Met115, and Asp122. researchgate.net While not specific to this compound, these models provide a framework for understanding how such a scaffold might interact with similar protein surfaces. A hypothetical pharmacophore for a biphenyl-hydrazine derivative could include:

Two hydrophobic aromatic features corresponding to the biphenyl rings.

A hydrogen bond acceptor feature from the methoxy oxygen.

Hydrogen bond donor and acceptor features from the hydrazine group.

Theoretical studies, assisted by techniques like MicroScale Thermophoresis and NMR experiments, have provided detailed atomic-level pictures of how representative biphenyl-based compounds bind to their targets. nih.gov These studies unravel the structural determinants of species specificity and provide valuable insights for designing next-generation molecules. nih.gov

Strategic Modifications for Enhanced Potency and Selectivity

Once a lead compound like this compound is identified, medicinal chemists employ various strategies to optimize its properties. These modifications aim to enhance binding affinity (potency) for the desired target while minimizing interactions with other proteins (selectivity).

Key areas for modification on the this compound scaffold would include:

The Biphenyl Rings : Substitution on either phenyl ring can modulate lipophilicity, electronic properties, and steric interactions. For example, adding electron-withdrawing or electron-donating groups can influence the pKa of the hydrazine moiety and the hydrogen-bonding capacity of the methoxy group.

The Methoxy Group : This group could be altered to other alkoxy groups of varying lengths or replaced with other functionalities to probe the steric and electronic requirements of the binding pocket.

The Hydrazine Moiety : Acylation or alkylation of the terminal nitrogen could introduce new interaction points and alter the compound's physicochemical properties.

Studies on other biphenyl derivatives have shown that such modifications can lead to significant improvements in activity. For example, in a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives, substituting the phenyl ring with groups like 3,4-dichlorophenyl or another biphenyl moiety significantly improved potency against the target enzyme, 6-phosphogluconate dehydrogenase. acs.orgacs.org

The table below illustrates how substitutions on a biphenyl scaffold can impact inhibitory activity, drawn from a study on 6-phosphogluconate dehydrogenase inhibitors.

CompoundSubstitution on Phenyl RingIC50 (μM)
5o3,4-dichlorophenyl7.4 ± 1.1
5u4-(dimethylamino)phenyl8.1 ± 1.8
5x4-(cyclopent-1-en-1-yl)phenyl7.2 ± 3.6
5y(2′,3′,4′,5′-tetrahydro-[1,1′-biphenyl]-4-yl)4.9 ± 0.4
5z[1,1′-biphenyl]-4-yl4.1 ± 0.7

These examples demonstrate that systematic structural modifications are a powerful tool for optimizing the pharmacological profile of a lead compound.

Bioisosteric Replacements in Lead Optimization

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net This technique is particularly useful for addressing issues such as metabolic instability or toxicity while retaining the desired biological activity. nih.gov

For the this compound scaffold, several bioisosteric replacements could be considered:

Phenyl Ring Bioisosteres : The phenyl rings are often targets for bioisosteric replacement to improve properties like solubility and metabolic stability. nih.gov Common replacements include heteroaromatic rings (e.g., pyridine, thiophene) or saturated rings like bicyclo[1.1.1]pentane (BCP). nih.govacs.org The BCP unit, for example, is a non-classical phenyl bioisostere that can mimic the para-disubstituted pattern of a phenyl ring while improving drug-like properties. nih.gov The use of bridged piperidine (B6355638) has also been shown to enhance solubility and reduce lipophilicity compared to a phenyl ring. nih.gov

Methoxy Group Bioisosteres : The methoxy group could be replaced by other small, polar groups. For instance, replacing a methoxy group with a fluorine atom is a common strategy to block metabolic oxidation at that position. nih.gov

Hydrazine Bioisosteres : The hydrazine linker itself could be replaced. For example, an amide or a reversed amide linkage might mimic the hydrogen bonding pattern while altering the chemical stability and conformational flexibility of the molecule.

The following table shows examples of phenyl bioisosteres and their impact on compound properties from a study on γ-secretase modulators.

Original LinkerBioisosteric ReplacementImpact on SolubilityImpact on Lipophilicity (logD)
PhenylBridged Piperidine (BP)Significantly IncreasedReduced
PhenylBicyclo[1.1.1]pentane (BCP)Significantly IncreasedReduced by up to 1 log unit
PhenylBicyclo[2.2.2]octane (BCO)Limited Improvement-

These examples underscore the utility of bioisosteric replacement as a key strategy in lead optimization. nih.gov

Scaffold Hopping and Scaffold Optimization Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known lead compound. nih.govdigitellinc.com This approach is valuable for generating new intellectual property, improving physicochemical properties, or finding alternative binding modes. nih.gov

Starting from the this compound scaffold, scaffold hopping could involve replacing the central biphenyl-hydrazine core with a completely different chemical framework that maintains the essential pharmacophoric features. For instance, the two aromatic rings could be held in a specific orientation by a more rigid heterocyclic system.

Scaffold optimization, a related approach, involves making significant modifications to the existing scaffold. For the biphenyl core, this could include:

Ring Opening or Closure : Transforming the biphenyl system into a more flexible or rigid structure. For example, opening one of the rings could lead to a more adaptable ligand, while introducing a bridge to form a fused ring system could lock the conformation. nih.gov

Core Replacement : The entire biphenyl unit could be replaced with other extended aromatic systems like naphthalene (B1677914) or quinoline, which could present different vectors for substitution and interaction.

A study on PAK1 inhibitors demonstrated successful optimization by modifying the core scaffold. nih.gov Starting with a bis-anilino pyrimidine (B1678525) inhibitor, they used structure-based design to enhance potency and selectivity. nih.gov Introducing a piperazine (B1678402) moiety into the scaffold led to a compound with a promising 33 nM potency and a 150-fold increase in selectivity over a related kinase. nih.gov

The following table shows how scaffold modifications in a series of PAK1 inhibitors affected their potency.

CompoundScaffold ModificationPAK1 IC50 (nM)
3Morpholine substituent27
9Introduction of para-piperazine33
10Piperazine with methanesulfonyl group31
11Piperazine with ethylsulfonyl group8

These strategies of scaffold hopping and optimization are essential for exploring novel chemical space and developing drug candidates with superior properties. nih.gov

Mechanistic Investigations of Biological Activities

General Mechanisms of Action of Hydrazines and Hydrazones

The biological activities of hydrazine (B178648) and hydrazone derivatives are diverse, stemming from their ability to interact with various biological targets and modulate cellular processes. nih.govresearchgate.netnih.govmdpi.com

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

Hydrazine and hydrazone compounds are known to interact with a range of molecular targets, including enzymes and receptors, which is a key aspect of their mechanism of action. nih.govmdpi.com The azomethine group (-NH–N=CH–) present in hydrazones is crucial for their pharmacological activities. mdpi.comnih.gov

One of the primary mechanisms of action is enzyme inhibition. For instance, certain hydrazone derivatives have been identified as inhibitors of enzymes like tyrosinase and 6-phosphogluconate dehydrogenase (6PGD). nih.govacs.org Thiazolyl hydrazone derivatives, for example, have shown potent inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov The inhibition can be competitive or non-competitive, depending on the specific compound and its interaction with the enzyme's active or allosteric sites. nih.gov

In the context of neurotransmission, some hydrazone derivatives have been shown to interact with receptors for neurotransmitters like GABA, glycine, and NMDA in organisms such as Hydra vulgaris. nih.gov This suggests that these compounds can modulate neuronal activity by interacting with ligand-gated ion channels. nih.gov Furthermore, some hydrazone derivatives have been observed to interfere with calcium transport in smooth muscle, indicating an interaction with calcium channels or related signaling components. nih.govdrugbank.com

The ability of hydrazones to act as ligands for metal ions also contributes to their biological effects. mdpi.com The formation of metal complexes can alter the compound's biological activity, and this property is being explored for therapeutic applications.

Modulation of Cellular Signaling Pathways

Hydrazones can exert their biological effects by modulating various cellular signaling pathways. mdpi.com Experimental studies have indicated that certain hydrazones can influence pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. mdpi.com For example, some hydrazone derivatives have been shown to inhibit Akt phosphorylation, a key step in this pathway. mdpi.com

The modulation of signaling pathways can also be linked to their interaction with receptors. As mentioned, the interaction of hydrazones with neurotransmitter receptors in Hydra suggests a role in modulating cellular signaling in the nervous system. nih.gov This modulation is critical for coordinating physiological processes like motility and feeding behavior. nih.gov

Antioxidant Mechanisms

Hydrazone derivatives are recognized for their antioxidant properties, which are largely attributed to the presence of the N-H bond in their structure. nih.gov They can mitigate oxidative stress through various mechanisms. nih.govresearchgate.netscielo.org.mx

Radical Scavenging Properties

A primary antioxidant mechanism of hydrazones is their ability to scavenge free radicals. scielo.org.mx This property is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. researchgate.netnih.gov The presence of hydrogen bond donors in the hydrazone molecule is positively correlated with its radical scavenging activity. scielo.org.mx

Theoretical studies using Density Functional Theory (DFT) have further elucidated the radical scavenging mechanism. nih.gov These studies suggest that hydrazones can act as electron donors, which is indicative of their radical scavenging potential. nih.gov The donation of a hydrogen atom from the N-H group is a key step in neutralizing free radicals. mdpi.com The efficiency of this process can be influenced by the molecular structure and the presence of other functional groups. nih.gov For instance, some phenolic hydrazone derivatives have demonstrated radical scavenging activity comparable to well-known antioxidants like ascorbic acid and Trolox. researchgate.netnih.gov

Compound ClassRadical Scavenging ActivityKey Structural FeatureReference
Phenolic HydrazonesComparable to ascorbic acid and TroloxPhenolic OH and hydrazone NH groups researchgate.netnih.gov
Heterocyclic HydrazonesPotent antiradical agentsHydrazone functional group nih.gov
Pyrrole-based HydrazonesGood electron donation capacitiesPyrrole ring and hydrazone moiety nih.gov

Reduction of Oxidative Stress through Specific Pathways

Beyond direct radical scavenging, hydrazines and their derivatives can reduce oxidative stress by influencing cellular pathways. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov Hydrazine derivatives have been shown to cause oxidative stress, in some contexts, by depleting glutathione, a key cellular antioxidant. nih.gov However, certain hydrazone derivatives exhibit protective effects against oxidative stress. nih.gov

For example, some hydrazones have shown protective activity in H₂O₂-induced oxidative stress models in cell lines like the human neuroblastoma SH-SY5Y. nih.gov This suggests that they can interfere with the cascade of events triggered by ROS, potentially by upregulating cellular antioxidant defense mechanisms, though the precise pathways are still under investigation. The ability to prevent cellular damage by scavenging ROS is a key aspect of their antioxidant function. nih.gov

Antimicrobial Mechanisms

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activity, including antibacterial and antifungal properties. researchgate.netnih.govmdpi.com Their mechanism of action against microbes is multifaceted.

The azomethine group is considered a crucial pharmacophore for the antimicrobial activity of hydrazones. mdpi.com One proposed mechanism is the interference with the microbial cell wall and cell membrane integrity. mdpi.com The lipophilicity of the compounds, which can be increased by certain substituents, may enhance their ability to partition into the lipophilic phase of the microbial membrane, leading to disruption. mdpi.com

Furthermore, hydrazones can inhibit microbial enzymes that are essential for survival. For example, some hydrazone derivatives are being investigated as inhibitors of enzymes involved in microbial metabolic pathways. researchgate.net Molecular docking studies have suggested that these compounds can bind to the active sites of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis. researchgate.net

The antimicrobial efficacy of hydrazide-hydrazones can be influenced by the presence of different functional groups. Electron-withdrawing groups like nitro (NO₂) or halogens (Br, I) can enhance antibacterial activity, while electron-donating groups like methoxy (B1213986) (OCH₃) or hydroxyl (OH) may have a different impact. nih.gov

Below is a table summarizing the minimum inhibitory concentrations (MIC) of some representative hydrazide-hydrazone derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Lactic acid hydrazide-hydrazone 1S. aureus64-128 nih.gov
Lactic acid hydrazide-hydrazone 1P. aeruginosa64-128 nih.gov
Isonicotinic acid hydrazide-hydrazone 15Gram-positive bacteria1.95-7.81 nih.gov
Pyrimidine (B1678525) derivative 19E. coli12.5 nih.govmdpi.com
Pyrimidine derivative 19S. aureus6.25 nih.govmdpi.com
Pyrimidine derivative 19MRSA13.125 nih.govmdpi.com
5-Nitrofuran-2-carboxylic acid hydrazide-hydrazone 24Various bacteria0.48-15.62 mdpi.com

Cellular Disruption and Metabolic Inhibition in Microorganisms

A thorough review of scientific literature reveals no specific studies investigating the potential of (4-Methoxy-biphenyl-3-YL)-hydrazine to cause cellular disruption or metabolic inhibition in microorganisms. While research exists on the antimicrobial properties of various hydrazine and biphenyl (B1667301) derivatives, no data is currently available that specifically details the mechanistic action of this compound against microbial cells.

Other Investigated Biological Mechanisms

This section explores other potential biological activities of this compound.

Monoamine Oxidase (MAO) Inhibition

There are no dedicated studies in the available scientific literature that evaluate the inhibitory activity of this compound against monoamine oxidase (MAO) enzymes (MAO-A or MAO-B). Hydrazine derivatives are a well-known class of MAO inhibitors, but specific experimental data, such as IC₅₀ or Kᵢ values, for this compound are not documented. mdpi.comnih.govnih.gov

Angiotensin II Receptor Antagonism

An extensive search of published research shows no evidence of this compound being investigated as an angiotensin II receptor antagonist. The biphenyl structural motif is a key feature in a class of nonpeptide angiotensin II receptor antagonists known as sartans. nih.govnih.gov However, there is no specific research available that has explored the potential of this compound to bind to and block the angiotensin II receptor.

Dopamine (B1211576) D3 Receptor Modulation

Currently, there is no scientific literature available that investigates the modulatory effects of this compound on the dopamine D3 receptor. Although various compounds containing biphenyl moieties have been explored as ligands for dopamine receptors, research has not been extended to this specific hydrazine derivative. nih.govnih.govnih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH) Inhibition

No studies have been published that assess the inhibitory effect of this compound on fatty acid amide hydrolase (FAAH). The biphenyl structure is present in some known FAAH inhibitors, such as the carbamate (B1207046) URB597 (3′-carbamoyl-biphenyl-3-yl-cyclohexylcarbamate). nih.govnih.govnih.govescholarship.org However, there is no available data concerning the FAAH inhibitory potential of this compound itself.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A review of the scientific literature indicates that the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of this compound has not been evaluated. DPP-4 inhibitors are a class of oral anti-diabetic drugs, but no research has been published to suggest that this compound has been considered or tested for this biological activity. nih.govnih.gov

Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH)

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH). However, the biphenyl moiety is a known feature in some hDHODH inhibitors. This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for the proliferation of rapidly dividing cells, such as cancer cells, and for certain pathogens. orientjchem.org The inhibition of hDHODH leads to a depletion of pyrimidines, which in turn halts the cell cycle in the S-phase. orientjchem.org

Well-known hDHODH inhibitors like brequinar (B1684385) and leflunomide (B1674699) possess structural elements that interact with the enzyme's binding site. For instance, the biphenyl portion of some inhibitors fits into a lipophilic tunnel within the enzyme. orientjchem.org Studies on other hDHODH inhibitors have highlighted the importance of specific substitutions on the biphenyl rings for inhibitory activity. researchgate.netunito.it While this compound contains a biphenyl scaffold, its potential to inhibit hDHODH would depend on how its specific substitution pattern and the hydrazine group interact with the enzyme's active site. Without experimental data, any potential inhibitory activity remains speculative.

Anti-inflammatory and Analgesic Pathways

Direct studies on the anti-inflammatory and analgesic pathways of this compound were not identified in the searched literature. However, numerous studies have established that the hydrazone group (-NH-N=C-), which can be formed from hydrazine, is a key pharmacophore in a variety of compounds with anti-inflammatory and analgesic properties. nih.gov

Research on other hydrazine derivatives has shown that they can exert anti-inflammatory effects through various mechanisms. For example, some hydrazone-containing compounds have demonstrated potent anti-inflammatory activity in carrageenan-induced paw edema assays, a standard model for evaluating anti-inflammatory drugs. orientjchem.orgnih.govnih.govuobaghdad.edu.iq The activity of these compounds is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium and ibuprofen. nih.govnih.gov The proposed mechanisms for some of these compounds involve the inhibition of inflammatory mediators. The biphenyl moiety is also found in some compounds with anti-inflammatory properties. orientjchem.orgresearchgate.net

A study on a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones identified compounds with significant analgesic and anti-inflammatory activities. nih.gov This suggests that the hydrazine scaffold can be a crucial component for these biological effects. However, the specific contribution of the 4-methoxy-biphenyl structure in conjunction with a hydrazine group to these pathways has not been elucidated for the title compound.

Antiviral Action Mechanisms

No specific research detailing the antiviral action mechanisms of this compound was found. The general antiviral mechanisms of action for various drugs are diverse and target different stages of the viral life cycle. researchgate.net Some antiviral agents interfere with viral entry into host cells, while others inhibit viral replication by targeting viral enzymes like DNA polymerase or protease. researchgate.netnih.gov Another strategy involves modulating host-regulated pathways that are essential for viral replication. researchgate.net

Compounds containing a methoxyaryl moiety, such as 3-methoxyflavones, have been investigated for antiviral activity. nih.gov For instance, certain methoxyflavones have been shown to inhibit the replication of poliovirus. nih.gov Additionally, the inhibition of host enzymes like hDHODH can also lead to an antiviral effect, as pyrimidine biosynthesis is vital for the replication of some viruses. nih.gov Given the lack of direct studies, it is unknown whether this compound possesses any antiviral properties or through which mechanisms it might act.

Anticancer and Antineoplastic Mechanisms

Specific anticancer and antineoplastic mechanisms for this compound are not described in the available literature. However, both the hydrazine and biphenyl structural motifs are present in various compounds investigated for their anticancer potential.

Hydrazide-hydrazone derivatives have been identified as a class of compounds with a wide range of biological activities, including anticancer effects. mdpi.com Some novel hydrazine derivatives have shown significant cytotoxic activity against various cancer cell lines, including breast cancer and neuroblastoma. mdpi.comnih.gov For example, a study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines. nih.govmdpi.com The mechanisms of action for such compounds can be diverse, including the induction of cell cycle arrest and apoptosis. mdpi.com

Furthermore, compounds containing a 4-methoxyphenyl (B3050149) group have been designed as tubulin polymerization inhibitors, a well-established target for anticancer drugs. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The transforming growth factor-β (TGF-β) signaling pathway, which is implicated in cancer progression, has also been a target for novel inhibitors, some of which contain complex heterocyclic structures. nih.gov

While these findings in related compound classes are promising, dedicated research is required to determine if this compound exhibits any anticancer or antineoplastic activity and to elucidate the specific molecular pathways involved.

Applications in Chemical Biology and Medicinal Chemistry Scaffolds

(4-Methoxy-biphenyl-3-YL)-hydrazine and its Derivatives as a Core Scaffold for Drug Discovery

The hydrazine (B178648) functional group is a key building block in the synthesis of numerous pharmacologically active compounds. Hydrazine derivatives are recognized for their wide-ranging biological activities, including antimicrobial, antidepressant, antitumor, and antihypertensive properties. acs.orgorientjchem.org The this compound framework, in particular, serves as an intermediate in the synthesis of agrochemicals like the pesticide Bifenazate. google.com

The true value of this scaffold lies in its ready conversion to hydrazones through condensation with aldehydes and ketones. This reaction is a cornerstone of medicinal chemistry, enabling the creation of compounds with diverse biological targets. For instance, hydrazide-hydrazone derivatives are noted for their significant chemotherapeutic potential. acs.org Research into related structures, such as 4-methoxybenzoylhydrazones, has identified compounds with potent antiglycation activity, which is crucial for inhibiting protein glycation in diabetic patients. acs.org Similarly, derivatives of 4-methoxy-1,3-benzenediolyl-hydrazones have been synthesized and shown to possess significant antiplatelet aggregation activity. rsc.org These examples underscore the utility of the methoxy-phenyl-hydrazine motif as a versatile scaffold for generating libraries of bioactive molecules.

Design of Ligands for Specific Biological Targets

The structural features of the this compound scaffold make it an excellent candidate for designing ligands that can bind to specific biological targets with high affinity and selectivity. The biphenyl (B1667301) group can engage in hydrophobic and π-stacking interactions within protein binding sites, while the hydrazine moiety provides a vector for introducing additional functional groups to optimize binding.

Derivatives of this scaffold have been successfully developed as potent enzyme inhibitors for various therapeutic areas:

Receptor Tyrosine Kinase Inhibitors: In cancer therapy, receptor tyrosine kinases are critical targets. A series of quinazolinone hydrazide triazole derivatives were designed as novel inhibitors of the c-MET receptor tyrosine kinase, showing antiproliferative effects against several cancer cell lines. acs.org Similarly, quinazoline (B50416) derivatives incorporating a benzylidene hydrazine carboxamide moiety, a related structure, have been synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including gefitinib-resistant mutants. rsc.org

Monoamine Oxidase (MAO) Inhibitors: Hydrazine-based compounds have a long history as MAO inhibitors for the treatment of depression. acs.org The structural similarity of hydrazines to natural MAO substrates facilitates their binding to the enzyme's active site. acs.org Newly synthesized hydrazone derivatives have shown significant inhibitory activity against human MAO-A and MAO-B enzymes. acs.org

PD-1/PD-L1 Inhibitors: Novel benzylamine (B48309) derivatives incorporating a biphenyl-methoxy structure have been designed as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. One such compound, A56, which features a 2,2'-dihalogen-substituted biphenyl-3-ylmethoxy group, demonstrated a very strong ability to block this interaction. nih.gov

Tubulin Inhibitors: The 3,4,5-trimethoxyphenyl moiety is a well-known feature of colchicine (B1669291) binding site inhibitors, which disrupt microtubule assembly. Pyridine derivatives incorporating this feature have been designed as potent tubulin polymerization inhibitors, inducing apoptosis in cancer cells. nih.gov

The following table summarizes the inhibitory activities of selected derivatives based on related scaffolds.

Compound Class/DerivativeTarget Enzyme/ProcessMeasured Activity (IC₅₀)Source
Quinazoline-benzylidene hydrazineEGFRʷᵗ6.3 nM rsc.org
Quinazoline-benzylidene hydrazineEGFRᵀ⁷⁹⁰ᴹ/ᴸ⁸⁵⁸ᴿ8.4 nM rsc.org
Hydrazone Derivative 2b hMAO-A0.028 µM acs.org
Hydrazone Derivative 2a hMAO-A0.342 µM acs.org
Benzylamine Derivative A56 PD-1/PD-L1 Interaction2.4 nM nih.gov
Pyridine Derivative VI Tubulin Polymerization8.92 nM nih.gov

Development of Chemical Probes and Research Tools

Beyond direct therapeutic applications, the hydrazine scaffold is instrumental in the development of chemical probes for biological research. These tools are essential for detecting and imaging specific molecules in complex biological environments, including living cells.

The hydrazine group can act as a reactive site in probes designed to detect specific analytes. For example, fluorescent probes have been created to detect hydrazine itself, which is a toxic environmental contaminant. nih.govrsc.orgnih.gov These probes often work via a "turn-on" mechanism where the reaction with hydrazine releases a fluorophore, causing a significant increase in fluorescence. nih.govrsc.orgnih.gov One probe, TZPzine-1, demonstrated high sensitivity with a detection limit of 50 nM and was successfully used for imaging in water samples and living cells. nih.govmdpi.com

Similarly, a fluorescent probe based on a BODIPY-substituted hydrazine was developed for the rapid and sensitive detection of formaldehyde (B43269) in aqueous solutions and live cells. The reaction of the probe's hydrazine moiety with formaldehyde forms a fluorescent hydrazone, leading to a greater than 900-fold increase in fluorescence intensity. acs.org While not containing the biphenyl group, these examples highlight the functional role of the hydrazine moiety in designing probes. The biphenyl portion of the title compound could be further modified to tune the photophysical properties (e.g., emission wavelength, quantum yield) of such probes.

Role in Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds, or "libraries," for high-throughput screening to identify new drug leads. The reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone is exceptionally well-suited for this purpose. organic-chemistry.orgnih.govresearchgate.netmdpi.com The reaction is generally high-yielding, proceeds under mild conditions, and can be performed with a vast array of commercially available building blocks.

By reacting a single hydrazine, such as this compound, with a library of different aldehydes, a diverse set of hydrazone derivatives can be generated with minimal synthetic effort. This strategy has been employed to create libraries of compounds for screening various biological activities. nih.govmdpi.com A U.S. patent specifically describes the synthesis of various (4-methoxy-{1,1′-biphenyl}-3-yl)hydrazone derivatives as intermediates for the pesticide Bifenazate, showcasing the industrial relevance of generating libraries based on this specific scaffold. google.com The synthesis of a series of nineteen 4-methoxy-1,3-benzenediolyl-hydrazone derivatives to evaluate antiplatelet activity further illustrates the application of this approach in creating focused chemical libraries. rsc.org

Supramolecular Chemistry and Advanced Materials Contexts

The applications of hydrazone derivatives extend beyond biology into the realm of supramolecular chemistry and materials science. The hydrazone functional group's ability to participate in hydrogen bonding and its reversible nature make it a valuable component in creating "smart" or adaptive materials that respond to external stimuli like pH, light, or metal ions. acs.orgacs.org

Liquid Crystals: The rigid, planar structure of the biphenyl moiety is a classic mesogen, a component that can induce liquid crystalline phases. Hydrazones derived from biphenyls have been investigated for their liquid crystal properties. nih.gov Studies on azomethine/ester liquid crystals based on new biphenyl derivatives have demonstrated the formation of stable, wide-range nematic phases. nih.gov While not all hydrazones are mesomorphic, the combination of a biphenyl unit with other structural features like strong dipole moments can lead to the formation of columnar mesophases. tandfonline.com

Advanced Functional Materials: The straightforward synthesis and functional diversity of hydrazones allow them to be used as building blocks for complex materials. acs.orgacs.org They have been incorporated into hole-transporting materials for use in perovskite solar cells, offering a low-cost alternative to materials synthesized via more complex cross-coupling reactions. rsc.org Furthermore, hydrazone linkages are used in covalent organic frameworks (COFs) to create pH-responsive nanocarriers for drug delivery. nih.govrsc.org The acid-labile nature of the hydrazone bond allows for the controlled release of drugs in the acidic microenvironment of tumors. nih.govrsc.org

Future Research Directions and Unexplored Avenues

Rational Design and De Novo Synthesis of Novel Analogues

The structural features of (4-Methoxy-biphenyl-3-YL)-hydrazine offer multiple avenues for rational drug design and the de novo synthesis of novel analogues to explore and optimize potential biological activities. The biphenyl (B1667301) core provides a foundational structure that can be systematically modified. arabjchem.orgresearchgate.net

Future synthetic efforts could focus on:

Modification of the Biphenyl Core: Introduction of various substituents on both phenyl rings can modulate lipophilicity, electronic properties, and steric hindrance, all of which can significantly impact biological activity. For instance, the addition of electron-withdrawing or electron-donating groups could influence the compound's pharmacokinetic and pharmacodynamic profiles.

Alteration of the Methoxy (B1213986) Group: The methoxy group at the 4-position can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements like halogens or small alkyl groups to probe the structure-activity relationship (SAR).

Derivatization of the Hydrazine (B178648) Moiety: The hydrazine group is a versatile functional handle for creating a diverse library of derivatives. It can be acylated, alkylated, or condensed with various carbonyl compounds to form hydrazones, pyrazoles, and other heterocyclic systems. niscpr.res.inresearchgate.net These modifications can lead to compounds with a wide range of pharmacological properties.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biphenyl derivatives and would be a key strategy in producing these novel analogues. rsc.org

Advanced Mechanistic Elucidation through Biophysical and Structural Biology Techniques

To understand how this compound and its future analogues exert their effects at a molecular level, a deep dive into their mechanism of action is crucial. Advanced biophysical and structural biology techniques can provide invaluable insights.

Key areas of investigation should include:

Target Identification and Validation: Identifying the specific biological targets of these compounds is a primary goal. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed.

Binding Affinity and Kinetics: Biophysical methods like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) can be used to quantify the binding affinity and kinetics of the compounds to their identified targets. acs.orgacs.org This data is essential for understanding the potency and selectivity of the analogues.

Structural Basis of Interaction: X-ray crystallography and cryo-electron microscopy (cryo-EM) can be utilized to determine the three-dimensional structure of the compound in complex with its biological target. nih.gov This structural information is critical for understanding the key interactions driving binding and for guiding further rational design efforts.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govresearchgate.netnih.gov These computational tools can significantly accelerate the design-synthesis-test-analyze cycle for novel this compound derivatives.

Future research should leverage AI and ML for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before their synthesis. researchgate.net

De Novo Design: Employing generative models to design novel molecular structures with desired properties from scratch. These models can explore a vast chemical space to identify promising candidates that might not be conceived through traditional medicinal chemistry approaches. researchgate.net

Virtual Screening: Using docking simulations and AI-powered scoring functions to screen large virtual libraries of compounds against the identified biological target, prioritizing a smaller, more manageable set of candidates for synthesis and experimental testing. pharmaceutical-technology.com

Exploration of Emerging Therapeutic Areas and Neglected Diseases

The biphenyl scaffold is present in a number of FDA-approved drugs, highlighting its therapeutic potential. nih.gov While initial research might focus on established areas like cancer or inflammation, where biphenyl derivatives have shown promise, future investigations should also explore emerging and neglected diseases. nih.govnih.gov

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

Infectious Diseases: The hydrazine moiety is a component of several antimicrobial agents. Novel derivatives could be screened for activity against drug-resistant bacteria, fungi, or parasites.

Rare and Orphan Diseases: The development of drugs for rare diseases is often neglected. A focused effort to screen these novel compounds against targets relevant to such diseases could lead to new therapeutic options.

Investigation of Non-Biological Applications in Advanced Materials Science

Beyond its potential therapeutic applications, the unique chemical structure of this compound and its derivatives could be leveraged in the field of advanced materials science. Biphenyls are known to be key components in various materials. wikipedia.orgvedantu.com

Future research in this area could explore:

Liquid Crystals: The rigid biphenyl core is a common feature in liquid crystalline materials. By modifying the substituents and the hydrazine moiety, it may be possible to design new liquid crystals with specific phase behaviors and electro-optical properties.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are used in the fluorescent layers of OLEDs. rsc.org The photophysical properties of novel analogues could be investigated for their potential as new emitter or host materials.

Polymers and Resins: The hydrazine functionality can be used as a curing agent or a monomer in the synthesis of novel polymers. These materials could possess unique thermal, mechanical, or optical properties. For example, biphenyl is used as a heat-transfer fluid due to its thermal stability. chemicalbook.comtaylorandfrancis.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Methoxy-biphenyl-3-YL)-hydrazine derivatives?

  • Methodology : Derivatives of this compound are typically synthesized via condensation reactions. For example, 4-methoxyphenylhydrazine hydrochloride reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole under reflux conditions in ethanol to form 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. This reaction highlights the use of hydrazine derivatives in constructing indole-containing heterocycles . Similar approaches involve hydrazine intermediates in oxidative cyclizations, such as the formation of triazolopyridines using sodium hypochlorite as a green oxidant .

Q. How can spectroscopic techniques confirm the structure of hydrazine derivatives?

  • Methodology : Infrared (IR) spectroscopy is critical for identifying functional groups like C=N (1675 cm⁻¹) and NH (3250 cm⁻¹) in hydrazine derivatives. Nuclear Magnetic Resonance (NMR) provides regiochemical insights; for instance, indole derivatives show distinct aromatic proton shifts due to methoxy substituents. Mass spectrometry further corroborates molecular weights .

Q. What analytical methods are used to quantify hydrazine in reaction mixtures?

  • Methodology : Potassium permanganate reduction assays are employed. Hydrazine reduces permanganate ions (MnO₄⁻), with absorbance measured at 546 nm or 526 nm (molar absorptivity ~2200 L·Mol⁻¹·cm⁻¹). This method is validated for precision in aqueous systems and adapts well to reaction monitoring .

Advanced Research Questions

Q. How do substituents on aryl hydrazines influence reaction regioselectivity?

  • Methodology : Substituents like methoxy groups direct cyclization pathways. For example, 4-methoxyphenylhydrazine forms 5-methoxyindoles, while phenylhydrazine yields unsubstituted indoles. This is attributed to electronic effects: methoxy groups enhance nucleophilicity at specific positions, guiding regioselective ring closure. Comparative studies using substituted hydrazines under identical conditions can map substituent effects .

Q. What computational tools predict reaction mechanisms for hydrazine-catalyzed processes?

  • Methodology : Density functional theory (DFT) calculations model reaction energetics. For hydrazine-catalyzed carbonyl–olefin metathesis, DFT identifies rate-determining steps (e.g., cycloreversion barriers). Studies on bicyclic hydrazines (e.g., [2.2.2] vs. [2.2.1] systems) reveal how steric and electronic parameters lower activation energies, guiding catalyst design .

Q. How can contradictory data in heterocyclic product formation be resolved?

  • Methodology : Systematic variation of reaction conditions (solvent, temperature, catalyst) clarifies conflicting outcomes. For instance, hydrazine derivatives may form pyridazinones or pyrrolones depending on acid catalysts (acetic anhydride vs. HCl). Kinetic studies and intermediate trapping (e.g., hydrazones) help delineate competing pathways .

Q. What green chemistry strategies optimize hydrazine-based syntheses?

  • Methodology : Replace hazardous oxidants (Cr(VI), DDQ) with NaOCl in ethanol, achieving oxidative cyclization at room temperature. This reduces toxicity and simplifies purification (e.g., alumina plug filtration). Solvent selection (ethanol/water mixtures) further aligns with green principles .

Key Considerations for Experimental Design

  • Reagent Purity : Ensure hydrazine derivatives are anhydrous to avoid side reactions (e.g., hydrolysis).
  • Analytical Validation : Cross-validate spectroscopic data with X-ray crystallography for ambiguous structures .
  • Safety Protocols : Handle hydrazines in fume hoods due to volatility and toxicity; use NaOCl with corrosion-resistant equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.